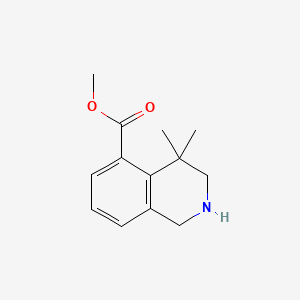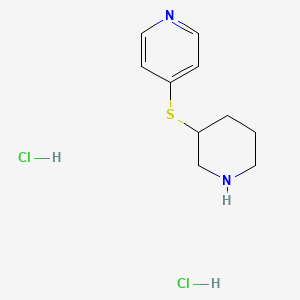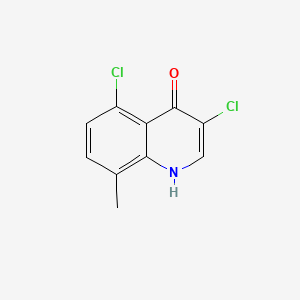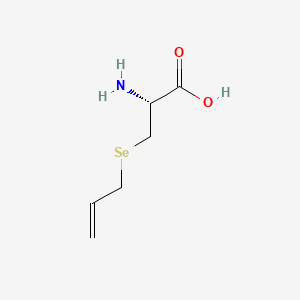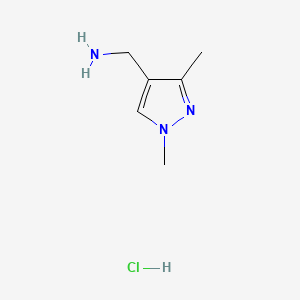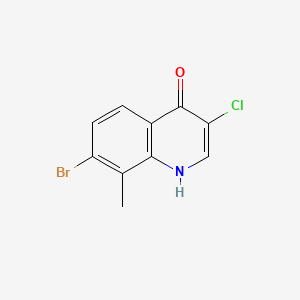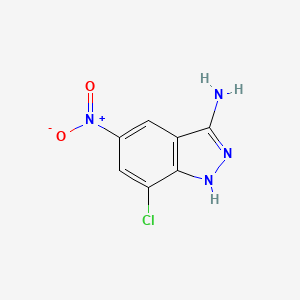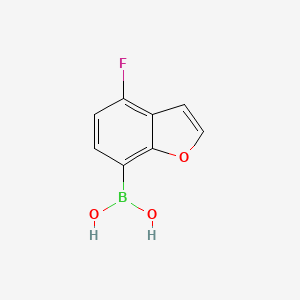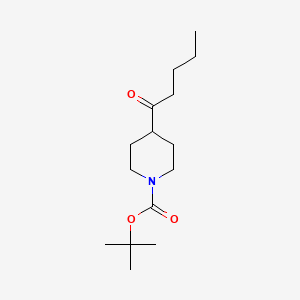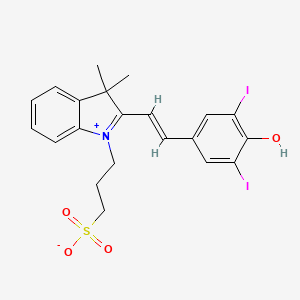![molecular formula C9H8Br2N2 B598871 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1201824-91-0](/img/structure/B598871.png)
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C9H8Br2N2. This compound is characterized by the presence of two bromine atoms at positions 5 and 7, and two methyl groups at positions 2 and 3 on the pyrrolo[2,3-c]pyridine ring system . It is a derivative of pyrrolo[2,3-c]pyridine, which is a fused bicyclic structure containing both pyrrole and pyridine rings.
Vorbereitungsmethoden
The synthesis of 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrolo[2,3-c]pyridine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes .
Vergleich Mit ähnlichen Verbindungen
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds such as:
5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with chlorine atoms instead of bromine.
2,6-Dibromo-3-nitropyridine: Another brominated pyridine derivative with different substitution patterns.
2-Bromo-2-butene: A simpler brominated compound used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCDNODUINREGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(N=C(C=C12)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704690 |
Source


|
| Record name | 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201824-91-0 |
Source


|
| Record name | 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
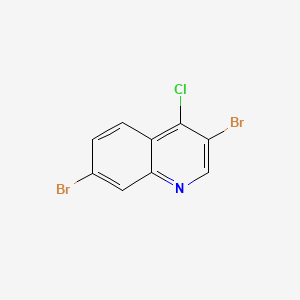
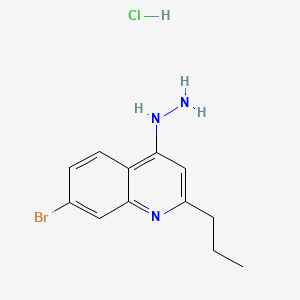
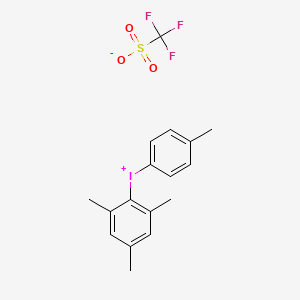
![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)
